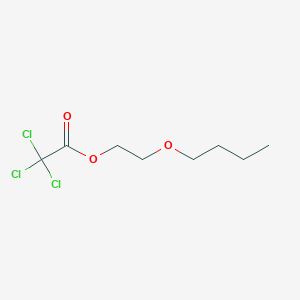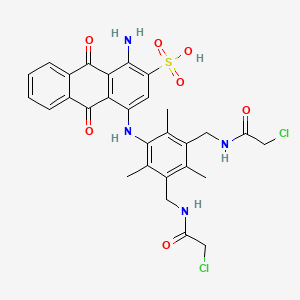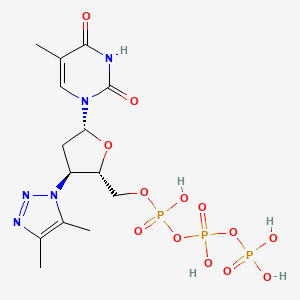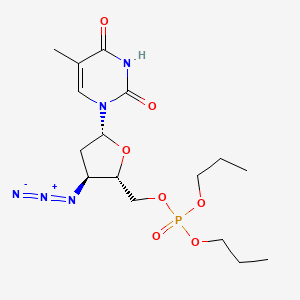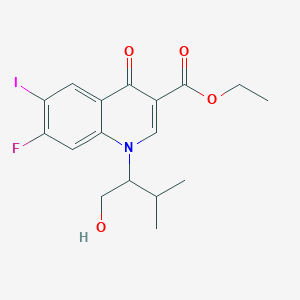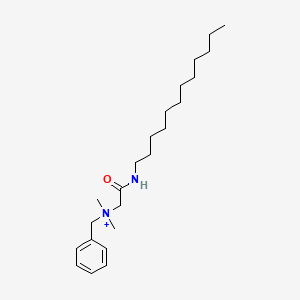
Metalkonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metalkonium chloride is a quaternary ammonium compound with the molecular formula C23H41ClN2O . It is known for its surfactant properties and is used in various industrial and research applications. The compound is also referred to by its systematic name, benzenemethanaminium, N-[2-(dodecylamino)-2-oxoethyl]-N,N-dimethyl-, chloride .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Metalkonium chloride can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of dodecylamine with benzyl chloride in the presence of a base, followed by quaternization with dimethyl sulfate . The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound chloride often involves large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
Metalkonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound chloride into its reduced forms.
Substitution: The chloride ion in this compound chloride can be substituted with other anions or functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound chloride include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired outcome, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Metalkonium chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of metalkonium chloride involves its interaction with cell membranes. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis . This property makes it effective as an antimicrobial agent and in applications requiring membrane disruption.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metalkonium chloride is similar to other quaternary ammonium compounds such as benzalkonium chloride and cetalkonium chloride . These compounds share similar structures and properties but differ in their specific applications and effectiveness.
Uniqueness
What sets this compound chloride apart is its specific molecular structure, which imparts unique surfactant properties and makes it particularly effective in certain industrial and research applications . Its ability to form stable complexes and its high solubility in water are additional advantages.
Conclusion
This compound chloride is a versatile compound with significant applications in various fields. Its unique properties and ability to undergo diverse chemical reactions make it a valuable tool in scientific research and industrial processes.
Propriétés
Numéro CAS |
73091-68-6 |
|---|---|
Formule moléculaire |
C23H41N2O+ |
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
benzyl-[2-(dodecylamino)-2-oxoethyl]-dimethylazanium |
InChI |
InChI=1S/C23H40N2O/c1-4-5-6-7-8-9-10-11-12-16-19-24-23(26)21-25(2,3)20-22-17-14-13-15-18-22/h13-15,17-18H,4-12,16,19-21H2,1-3H3/p+1 |
Clé InChI |
DYKFIFLJEJVONL-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCCCCCNC(=O)C[N+](C)(C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



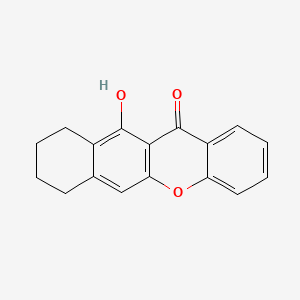
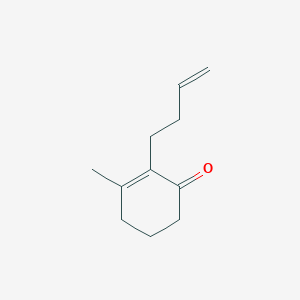
![[1]Benzofuro[3,2-b]pyridin-8-amine](/img/structure/B12810978.png)
